![molecular formula C16H15N5O B2590251 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone CAS No. 303985-90-2](/img/structure/B2590251.png)
3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone” is a complex organic compound. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is attached to a phenyl group and an azetanone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction for the synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines has been described . This process involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives has also been demonstrated .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone” can be inferred from its name and the structures of similar compounds. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is attached to a phenyl group and an azetanone group .Scientific Research Applications
- [1,2,4]triazolo[1,5-a]pyrimidines (TPs) exhibit antibacterial effects. Researchers have synthesized various TP derivatives that demonstrate potent antibacterial activity against different strains. These compounds could serve as potential leads for novel antibiotics .
- TP derivatives have been evaluated for their anticancer potential. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones selectively inhibit PI3K-β isoform, making them promising candidates for cancer treatment .
- TPs serve as versatile linkers in coordination chemistry. Their coordination compounds with metals (e.g., ruthenium) have been studied for biological applications. These complexes may exhibit unique properties, such as enzyme inhibition or DNA binding .
Antibacterial Properties
Anticancer Research
Metal Coordination Complexes
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone are cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) and PI3K-β isoform . The cAMP PDE plays a crucial role in the cardiovascular system , while the PI3K-β isoform is significant in cancer proliferation .
Mode of Action
3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone interacts with its targets by selectively binding at a given cAMP PDE site in the cardiovascular system . It also acts as an excellent PI3K-β selective inhibitor for the treatment of cancers driven by the loss of PTEN .
Biochemical Pathways
The compound affects the cAMP signaling pathway, leading to cardiovascular vasodilation . In cancer cells, it inhibits the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Pharmacokinetics
Similar compounds have shown good bioavailability and are well-tolerated .
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone’s action include the dilation of cardiovascular vessels and the inhibition of cancer cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its action .
properties
IUPAC Name |
3,3-dimethyl-1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUSAXANDNTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.